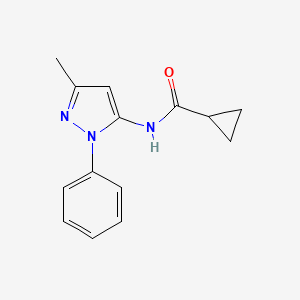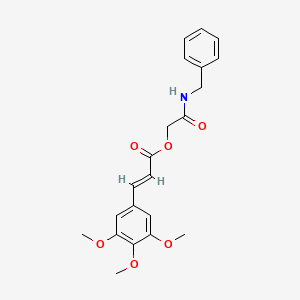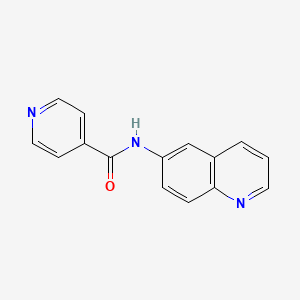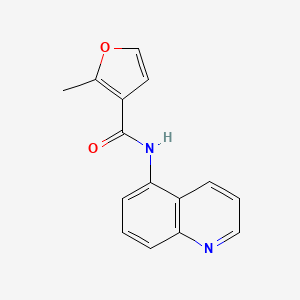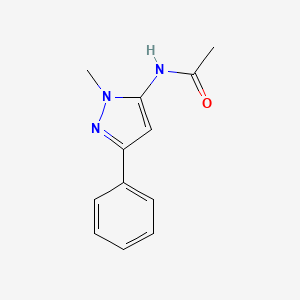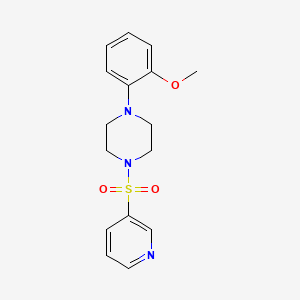
N-(quinolin-6-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(quinolin-6-yl)pyridine-3-carboxamide, also known as QPA, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields. QPA is a heterocyclic compound that contains a pyridine and quinoline ring, which makes it a potent inhibitor of various enzymes and receptors.
Wirkmechanismus
N-(quinolin-6-yl)pyridine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors. For instance, N-(quinolin-6-yl)pyridine-3-carboxamide has been found to inhibit the activity of protein kinase A and phosphodiesterase 4, which are involved in the regulation of cell proliferation and inflammation. N-(quinolin-6-yl)pyridine-3-carboxamide has also been found to inhibit the activity of adenosine receptors, which are involved in the modulation of neurotransmitter release and immune cell function.
Biochemical and Physiological Effects:
N-(quinolin-6-yl)pyridine-3-carboxamide has been found to have various biochemical and physiological effects, depending on the target enzyme or receptor. For instance, N-(quinolin-6-yl)pyridine-3-carboxamide has been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of protein kinases and phosphodiesterases. N-(quinolin-6-yl)pyridine-3-carboxamide has also been found to have anti-inflammatory effects by inhibiting the activity of phosphodiesterases and reducing the production of pro-inflammatory cytokines. In addition, N-(quinolin-6-yl)pyridine-3-carboxamide has been found to have neuroprotective effects by inhibiting the activity of adenosine receptors and reducing the release of excitatory neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(quinolin-6-yl)pyridine-3-carboxamide in lab experiments is its potency and selectivity towards specific enzymes and receptors. N-(quinolin-6-yl)pyridine-3-carboxamide has been found to have nanomolar potency towards various targets, making it a potent inhibitor. Another advantage of using N-(quinolin-6-yl)pyridine-3-carboxamide is its stability and solubility in various solvents. However, one of the limitations of using N-(quinolin-6-yl)pyridine-3-carboxamide is its potential toxicity towards non-target enzymes and receptors. Therefore, careful dose-response studies and toxicity assays should be conducted before using N-(quinolin-6-yl)pyridine-3-carboxamide in lab experiments.
Zukünftige Richtungen
There are various future directions for the research and development of N-(quinolin-6-yl)pyridine-3-carboxamide. One of the future directions is to explore the potential applications of N-(quinolin-6-yl)pyridine-3-carboxamide in infectious diseases. N-(quinolin-6-yl)pyridine-3-carboxamide has been found to inhibit the activity of various enzymes and receptors that are involved in the pathogenesis of infectious diseases, making it a promising therapeutic agent. Another future direction is to optimize the synthesis and formulation of N-(quinolin-6-yl)pyridine-3-carboxamide to improve its pharmacokinetic and pharmacodynamic properties. This will enable N-(quinolin-6-yl)pyridine-3-carboxamide to be used as a therapeutic agent in various diseases. Finally, further studies are needed to explore the potential side effects and toxicity of N-(quinolin-6-yl)pyridine-3-carboxamide towards non-target enzymes and receptors.
Synthesemethoden
The synthesis of N-(quinolin-6-yl)pyridine-3-carboxamide is a multistep process involving the reaction of 3-cyanopyridine with 6-chloroquinoline in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using lithium aluminum hydride to yield N-(quinolin-6-yl)pyridine-3-carboxamide. The purity and yield of N-(quinolin-6-yl)pyridine-3-carboxamide can be improved by recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(quinolin-6-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. N-(quinolin-6-yl)pyridine-3-carboxamide has been found to inhibit the activity of various enzymes and receptors, such as protein kinases, phosphodiesterases, and adenosine receptors. These enzymes and receptors play a crucial role in the development and progression of various diseases, making N-(quinolin-6-yl)pyridine-3-carboxamide a promising therapeutic agent.
Eigenschaften
IUPAC Name |
N-quinolin-6-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(12-4-1-7-16-10-12)18-13-5-6-14-11(9-13)3-2-8-17-14/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQKZEWDRIVYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CN=CC=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-6-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7467566.png)
![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)
